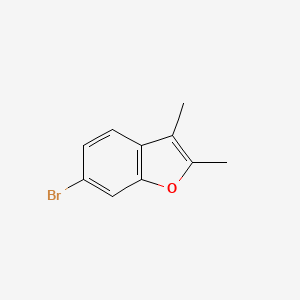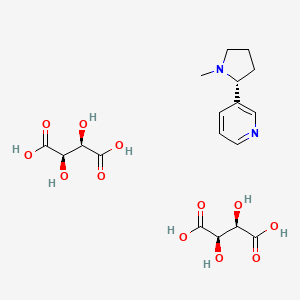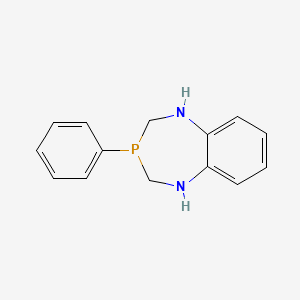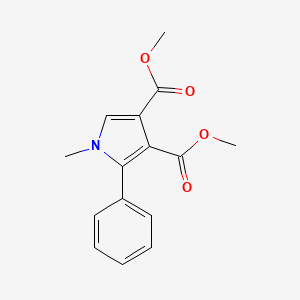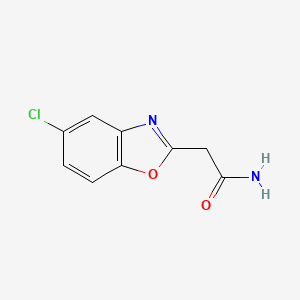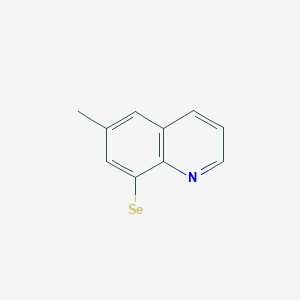
8-Quinolineselenol, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolineselenol, 6-methyl-: is an organoselenium compound with the molecular formula C({10})H({9})NSe It is a derivative of quinoline, a heterocyclic aromatic organic compound, where a selenium atom is bonded to the 8th position and a methyl group is attached to the 6th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolineselenol, 6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 6-methylquinoline.
Selenation: The introduction of the selenium atom at the 8th position can be achieved through a nucleophilic substitution reaction. This often involves the use of selenium reagents such as sodium hydrogen selenide (NaHSe) or elemental selenium in the presence of a reducing agent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like ethanol or dimethylformamide (DMF) are commonly used, and the reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
Industrial production of 8-Quinolineselenol, 6-methyl- may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical.
Analyse Des Réactions Chimiques
Types of Reactions
8-Quinolineselenol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the selenium atom or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Solvents: Ethanol, DMF, dichloromethane (DCM).
Major Products
Selenoxides and Selenones: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
8-Quinolineselenol, 6-methyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of selenium-containing compounds.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Mécanisme D'action
The mechanism by which 8-Quinolineselenol, 6-methyl- exerts its effects involves:
Molecular Targets: The selenium atom can interact with biological molecules such as proteins and enzymes, altering their function.
Pathways: The compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth of microorganisms by disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Quinolineselenol: Lacks the methyl group at the 6th position.
6-Methylquinoline: Does not contain the selenium atom.
8-Quinolinethiol: Contains a sulfur atom instead of selenium.
Uniqueness
8-Quinolineselenol, 6-methyl- is unique due to the presence of both a selenium atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The selenium atom imparts distinct redox properties, while the methyl group can affect the compound’s steric and electronic characteristics.
This compound’s unique combination of structural features makes it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
428510-81-0 |
|---|---|
Formule moléculaire |
C10H8NSe |
Poids moléculaire |
221.15 g/mol |
InChI |
InChI=1S/C10H8NSe/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6H,1H3 |
Clé InChI |
JJXPBMKYUOLPGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)[Se])N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
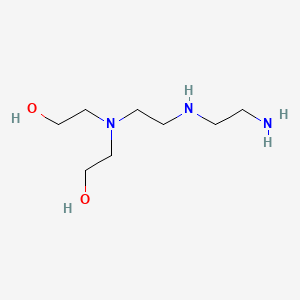
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)


![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
